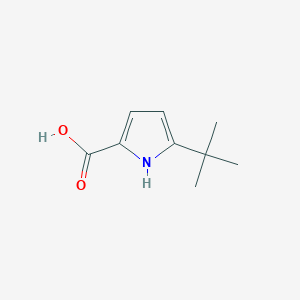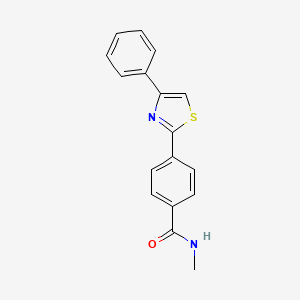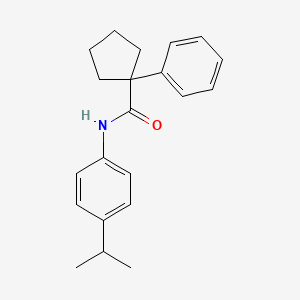
(2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C11H17BO3. It has an average mass of 208.062 Da and a monoisotopic mass of 208.127075 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 17 hydrogen atoms, 1 boron atom, and 3 oxygen atoms . Further structural details, such as bond lengths and angles, would require more specific data or computational modeling.Physical And Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 336.1±44.0 °C at 760 mmHg, and a flash point of 157.0±28.4 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
Synthesis and Structural Studies
Boronic acids are pivotal in the synthesis and structural analysis of complex organic molecules. For example, terphenylboronic acid derivatives have been synthesized for controlling stereochemistry in organic reactions, demonstrating their utility in recognizing anomers of 2-deoxyribofuranosides (Yamashita et al., 1996). Additionally, the structural control of boron-dipyrrin complexes has been investigated, highlighting the influence of steric hindrance on fluorescence yields and excited-state dynamics, which is essential for the development of new fluorescent materials (Kee et al., 2005).
Fluorescent Sensors and Bioimaging
Boronic acid derivatives have been explored for their potential in creating fluorescent molecular rotors for viscosity sensing, reversible thermochromism, and bioimaging applications. These compounds exhibit unique properties that make them suitable for monitoring biological processes and environments (Ibarra-Rodrı Guez et al., 2017).
Boronic Acid in Organic Synthesis and Material Chemistry
Boronic acids serve as critical intermediates and reagents in organic synthesis. For instance, they are used in the Suzuki-Miyaura coupling reactions, a cornerstone technique for forming carbon-carbon bonds, highlighting their importance in the synthesis of complex organic molecules (Kinzel et al., 2010). Furthermore, the study of structure-reactivity relationships in boronic acid-diol complexation provides insights into the design of materials with dynamic covalent or responsive behavior, useful in sensing and delivery systems (Brooks et al., 2018).
Sensing Applications
Boronic acids are fundamental in developing sensors due to their ability to form reversible covalent bonds with diols, which is exploited in glucose sensors and other diagnostic tools. This property allows for the creation of sensitive and selective sensors for monitoring glucose levels in diabetic patients or detecting other biologically relevant molecules (Mu et al., 2012).
Properties
IUPAC Name |
[5-fluoro-2-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFO3/c1-11(2,3)16-7-8-4-5-9(13)6-10(8)12(14)15/h4-6,14-15H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQNRNXARAPRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)COC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [4-({2-[(2-bromophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2704017.png)

![2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2704019.png)
![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2704021.png)
![1-(2,5-dimethylphenyl)-4-{[2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrrol-1-yl]acetyl}piperazine](/img/structure/B2704023.png)
![[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2704026.png)


![2-(2,4-dichlorophenoxy)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2704030.png)


![N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2704037.png)
